An In-Depth Technical Guide to (2-Bromoethoxy)cyclopentane
An In-Depth Technical Guide to (2-Bromoethoxy)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Bromoethoxy)cyclopentane, a halogenated ether of interest in organic synthesis and drug discovery. Due to a notable lack of experimentally-derived data in publicly accessible literature, this guide synthesizes available computed data from authoritative databases alongside established principles of organic chemistry to offer a robust profile of this compound. The guide presents key physical properties, discusses plausible synthetic routes, outlines necessary safety protocols, and provides a framework for its handling and application in a research and development setting. This document is intended to serve as a foundational resource for scientists and professionals, enabling informed decision-making in experimental design and practice.
Introduction
(2-Bromoethoxy)cyclopentane is a bifunctional organic molecule featuring a cyclopentyl ether moiety and a bromoethyl group. This unique structural combination makes it a potentially valuable building block in organic synthesis. The ether linkage provides a degree of chemical stability and influences the molecule's polarity and solvent compatibility. The terminal bromine atom serves as a versatile functional handle, amenable to a wide range of nucleophilic substitution and organometallic coupling reactions. These characteristics suggest its utility in the synthesis of more complex molecules, including potential pharmaceutical intermediates and other specialty chemicals. This guide aims to consolidate the known and predicted information regarding (2-Bromoethoxy)cyclopentane, providing a critical resource for its application in the laboratory.
Chemical Identity and Structure
The fundamental identity of (2-Bromoethoxy)cyclopentane is established through its molecular formula and systematic nomenclature.
| Identifier | Value | Source |
| IUPAC Name | (2-Bromoethoxy)cyclopentane | PubChem[1] |
| CAS Number | 131666-02-9 | PubChem[1] |
| Molecular Formula | C₇H₁₃BrO | PubChem[1] |
| Molecular Weight | 193.08 g/mol | PubChem[1] |
| Canonical SMILES | C1CCC(C1)OCCBr | PubChem[1] |
| InChI Key | QRVITJYOUROISY-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure Diagram
Caption: 2D structure of (2-Bromoethoxy)cyclopentane.
Physical Properties
| Property | Value | Data Type | Source |
| Molecular Weight | 193.08 g/mol | Experimental | PubChem[1] |
| XLogP3 | 2.1 | Computed | PubChem[1] |
| Topological Polar Surface Area | 9.23 Ų | Computed | PubChem[1] |
| Boiling Point | Not available | Experimental | - |
| Density | Not available | Experimental | - |
| Refractive Index | Not available | Experimental | - |
| Solubility in water | Insoluble (predicted) | Predicted | - |
| Solubility in organic solvents | Soluble in common organic solvents (predicted) | Predicted | - |
Note on Data: The absence of experimental data for key physical properties such as boiling point, density, and refractive index necessitates that these values be determined empirically for any application requiring precise physical parameters. The predicted low water solubility and good solubility in organic solvents are based on the molecule's structure, which is predominantly non-polar.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of (2-Bromoethoxy)cyclopentane is not widely published, its structure strongly suggests that it can be prepared via the Williamson ether synthesis . This well-established and versatile method involves the reaction of an alkoxide with a primary alkyl halide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical approach to synthesizing (2-Bromoethoxy)cyclopentane is the reaction of sodium cyclopentoxide with 1,2-dibromoethane. In this Sₙ2 reaction, the cyclopentoxide ion acts as the nucleophile, displacing one of the bromide ions from 1,2-dibromoethane.
Caption: Proposed Williamson ether synthesis of (2-Bromoethoxy)cyclopentane.
Explanatory Protocol for Synthesis
The following protocol is a generalized procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.
Materials:
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Cyclopentanol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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1,2-Dibromoethane
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
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Preparation of the Alkoxide:
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Under an inert atmosphere (e.g., nitrogen or argon), a solution of cyclopentanol in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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The flask is cooled in an ice bath (0 °C).
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Sodium hydride (washed with anhydrous hexane to remove mineral oil, if necessary) is added portion-wise to the stirred solution. The addition of NaH will result in the evolution of hydrogen gas, so adequate ventilation is crucial.
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The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium cyclopentoxide.
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Ether Formation:
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A solution of 1,2-dibromoethane (a large excess is recommended to minimize the formation of the diether byproduct) in anhydrous THF is added dropwise to the cyclopentoxide solution at room temperature.
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The reaction mixture is then heated to reflux and maintained at this temperature for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).
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Work-up and Purification:
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After cooling to room temperature, the reaction is quenched by the slow, careful addition of saturated aqueous NH₄Cl solution to neutralize any unreacted sodium hydride.
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The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic extracts are washed with water and then with brine.
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The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is then purified by fractional distillation under reduced pressure to yield (2-Bromoethoxy)cyclopentane.
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Causality Behind Experimental Choices:
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Inert Atmosphere: Sodium hydride and the resulting alkoxide are reactive towards atmospheric moisture and oxygen. An inert atmosphere prevents their degradation and the formation of unwanted byproducts.
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Anhydrous Solvents: The presence of water would protonate the alkoxide, rendering it non-nucleophilic and halting the reaction.
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Excess 1,2-Dibromoethane: Using an excess of the dihalide favors the monosubstitution product, (2-Bromoethoxy)cyclopentane, over the disubstitution product, 1,2-bis(cyclopentyloxy)ethane.
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Aqueous Work-up: The work-up procedure is designed to remove unreacted starting materials, salts, and other water-soluble impurities.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2-Bromoethoxy)cyclopentane is associated with the following hazards:
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Harmful if swallowed (Acute toxicity, oral)[1]
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Causes skin irritation (Skin corrosion/irritation)[1]
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Causes serious eye damage (Serious eye damage/eye irritation)[1]
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May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
Recommended Handling Practices:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a lab coat.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it in accordance with local, state, and federal regulations.
Self-Validating Protocol for Safe Handling:
A self-validating system for handling (2-Bromoethoxy)cyclopentane involves a pre-use checklist:
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Information Review: Confirm that the Safety Data Sheet (SDS) or equivalent hazard information has been reviewed and understood by all personnel involved.
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Engineering Controls: Verify that the chemical fume hood is functioning correctly (check airflow monitor).
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PPE Inspection: Ensure that all necessary PPE is available and in good condition (no holes in gloves, etc.).
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Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
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Waste Disposal: Have a designated and properly labeled waste container ready for any contaminated materials.
Potential Applications in Research and Development
The bifunctional nature of (2-Bromoethoxy)cyclopentane opens up several avenues for its application in organic synthesis:
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Elaboration of Side Chains: The bromoethyl group can be converted into a variety of other functional groups through nucleophilic substitution reactions. This allows for the attachment of diverse side chains to the cyclopentyl ether core.
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Synthesis of Heterocycles: Intramolecular cyclization reactions could potentially be employed to construct heterocyclic ring systems.
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Grignard Reagent Formation: The bromide can be converted into a Grignard reagent, which can then be used in a wide array of carbon-carbon bond-forming reactions.
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Precursor for Pharmaceutical Scaffolds: The cyclopentyl moiety is present in a number of biologically active molecules. (2-Bromoethoxy)cyclopentane could serve as a starting material for the synthesis of novel drug candidates.
Conclusion
(2-Bromoethoxy)cyclopentane is a chemical compound with significant potential as a synthetic intermediate. While there is a current scarcity of experimentally determined physical data, this guide has provided a comprehensive overview based on computed properties and established chemical principles. The proposed synthetic route via Williamson ether synthesis offers a practical and well-understood method for its preparation. Adherence to the outlined safety and handling protocols is paramount to ensure its safe application in a laboratory setting. It is the author's hope that this guide will facilitate further research into the properties and applications of this versatile molecule.
References
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PubChem. (2-Bromoethoxy)cyclopentane. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link].
